

T-cell recognition of MART-1 (27-35) in humans

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Compound of Interest

Compound Name: MART-1 (27-35) (human)

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An In-depth Technical Guide on T-Cell Recognition of MART-1 (27-35)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanoma-associated antigen recognized by T cells-1 (MART-1), also known as Melan-A, is a key melanocyte differentiation antigen expressed in normal melanocytes and a majority of melanoma tumors.[1][2] The peptide fragment spanning amino acids 27-35 of the MART-1 protein is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 molecule.[3] This nonameric peptide, with the amino acid sequence AAGIGILTV, serves as a critical target for the adaptive immune system in the context of melanoma.[3][4] Due to its high prevalence in melanoma and its ability to elicit CTL responses, the MART-1 (27-35) epitope is a major focus of research for the development of cancer vaccines and adoptive T-cell therapies.[1][5] This guide provides a comprehensive technical overview of the mechanisms of T-cell recognition of this epitope, including quantitative data on T-cell responses, detailed experimental protocols, and visualizations of the key biological and experimental pathways.

Data Presentation: T-Cell Responses to MART-1 (27-35)

The cellular immune response to the MART-1 (27-35) peptide can be quantified through various metrics, including cytotoxic activity, cytokine secretion, and the frequency of antigen-specific T cells.

Table 1: Cytotoxic T Lymphocyte (CTL) Activity against MART-1 (27-35)

Effector Cells	Target Cells	Peptide	E:T Ratio	Specific Lysis (%)	Reference
Anti-native MART-1 CTLs	T2 cells	Native MART-1 (27-35)	10:1	~40% at 1μM peptide	[6]
Anti-1L variant CTLs	T2 cells	Native MART-1 (27-35)	10:1	~60% at 1μM peptide	[6]
Anti-native MART-1 CTLs	501mel (Melanoma cell line)	Endogenous	30:1	~30%	[6]
Anti-1L variant CTLs	501mel (Melanoma cell line)	Endogenous	30:1	~55%	[6]

Note: The A27L variant (1L, sequence LAGIGILTV) is a "superagonist" peptide designed for enhanced immunogenicity.[\[7\]](#)

Table 2: Cytokine Release by MART-1 (27-35) Specific T-Cells

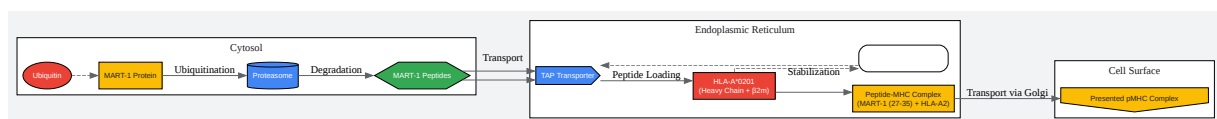
T-Cell Source	Stimulus	Cytokine	Assay	Result	Reference
Post-vaccination PBMCs	MART-1 (27-35) peptide	IFN- γ	ELISpot	>3-fold increase vs. pre-vaccination	[8]
Melanoma Patient CTLs	T2 cells + MART-1 (27-35)	IFN- γ	ELISA	~1500 pg/mL (Anti-1L CTLs)	[6]
Melanoma Patient CTLs	T2 cells + MART-1 (27-35)	IFN- γ	ELISA	~500 pg/mL (Anti-native CTLs)	[6]
Melanoma Patient CTLs	501mel (Melanoma cells)	IFN- γ	ELISA	~1000 pg/mL (Anti-1L CTLs)	[6]
Melanoma Patient CTLs	501mel (Melanoma cells)	IFN- γ	ELISA	Not significant (Anti-native CTLs)	[6]

Table 3: Frequency of MART-1 Specific CD8+ T-Cells

Cohort	Method	Median Frequency (% of CD8+ T-cells)	Key Finding	Reference
Melanoma Patients (HLA-A2+)	Tetramer Staining	0.02% - >2%	Wide range of frequencies observed	[9]
Healthy Donors (HLA-A2+)	Tetramer Staining	Detectable, phenotypically naive	High frequencies of naive-phenotype specific T-cells exist in healthy individuals	[10]
Vaccinated Melanoma Patients	ELISpot	Not specified	9 out of 20 patients showed a positive ELISpot response post-vaccination	[11]

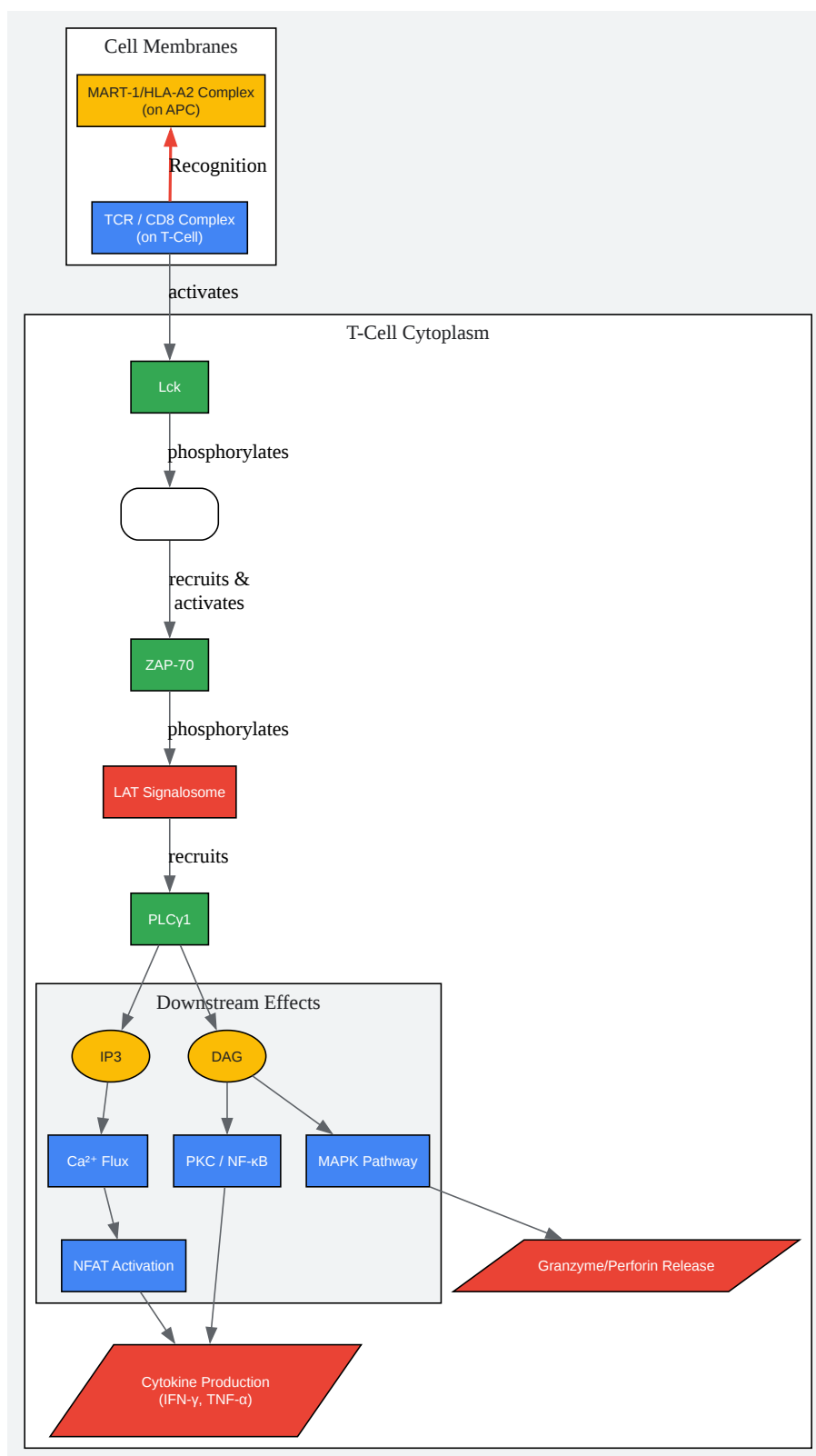
Visualized Pathways and Workflows

Understanding the journey of the MART-1 antigen from a protein within the cell to a target for T-cell recognition is fundamental. The following diagrams illustrate this process, the subsequent T-cell signaling cascade, and a typical experimental workflow to measure the response.



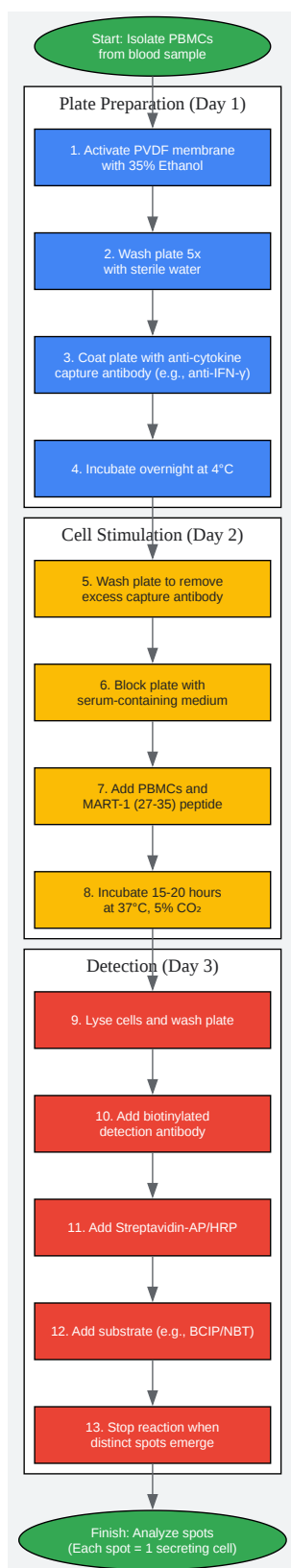
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Caption: MHC Class I antigen processing pathway for the MART-1 antigen.



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Caption: T-Cell Receptor (TCR) signaling upon recognition of MART-1/HLA-A2.



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Caption: Standard experimental workflow for an IFN-γ ELISpot assay.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible research in T-cell immunology. Below are methodologies for key assays used to study the response to MART-1 (27-35).

Protocol 1: IFN- γ Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the number of MART-1-specific, IFN- γ -secreting cells at a single-cell level.^{[12][13]}

Materials:

- 96-well PVDF membrane ELISpot plate
- Sterile 35% ethanol in water
- Sterile 1X PBS
- Anti-human IFN- γ capture antibody
- Biotinylated anti-human IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- BCIP/NBT or AEC substrate, respectively
- Blocking solution: RPMI-1640 + 10% Fetal Bovine Serum (FBS)
- MART-1 (27-35) peptide (1-10 $\mu\text{g/mL}$ final concentration)
- Peripheral Blood Mononuclear Cells (PBMCs)
- CO₂ incubator (37°C, 5% CO₂)

Methodology:

- Plate Coating (Day 1):

- Pre-wet the ELISpot plate membrane by adding 20 μ L of 35% ethanol to each well for 1 minute.
- Wash the plate 5 times with 200 μ L/well of sterile water.
- Dilute the capture antibody to its optimal concentration in sterile 1X PBS. Add 100 μ L to each well.
- Seal the plate and incubate overnight at 4°C.[\[14\]](#)
- Cell Stimulation (Day 2):
 - Decant the capture antibody and wash the plate 5 times with 200 μ L/well of sterile PBS.
 - Block the plate by adding 200 μ L/well of blocking solution and incubating for at least 30 minutes at 37°C.
 - Thaw cryopreserved PBMCs and resuspend in blocking solution to a concentration of 2.5×10^6 cells/mL.
 - Prepare stimuli: Dilute MART-1 (27-35) peptide in blocking medium. Use medium alone as a negative control and a mitogen (e.g., PHA) as a positive control.
 - Decant the blocking solution from the plate.
 - Add 100 μ L of cell suspension (containing 250,000 cells) and 100 μ L of the appropriate stimulus to each well.
 - Incubate the plate for 15-20 hours at 37°C in a CO₂ incubator.[\[12\]](#)
- Detection (Day 3):
 - Decant the cells and wash the plate 5 times with PBS + 0.05% Tween 20 (Wash Buffer).
 - Dilute the biotinylated detection antibody in PBS + 0.5% FBS. Add 100 μ L to each well and incubate for 1.5-2 hours at room temperature.[\[12\]](#)
 - Wash the plate 5 times with Wash Buffer.

- Dilute Streptavidin-AP/HRP in PBS + 0.5% FBS. Add 100 µL to each well and incubate for 1 hour at room temperature.
- Wash the plate 5 times with Wash Buffer.
- Add 100 µL of the appropriate substrate to each well. Monitor spot development, which can take 5-30 minutes.[\[14\]](#)
- Stop the reaction by washing thoroughly with deionized water.
- Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Protocol 2: Flow Cytometry for T-Cell Activation

This protocol allows for the identification and phenotyping of activated T-cells after stimulation with the MART-1 peptide by measuring activation-induced markers (AIM) and intracellular cytokines.[\[15\]](#)[\[16\]](#)

Materials:

- PBMCs
- MART-1 (27-35) peptide
- Co-stimulatory antibodies (e.g., anti-CD28)
- Protein transport inhibitor (e.g., Brefeldin A / GolgiPlug)
- Fc Receptor blocking reagent
- Fluorochrome-conjugated antibodies:
 - Surface markers: CD3, CD8, CD4, CD69, CD137 (4-1BB)
 - Viability dye (e.g., Zombie NIR™, LIVE/DEAD™)
 - Intracellular markers: IFN-γ, TNF-α

- Fixation/Permeabilization Buffer Kit
- Flow cytometer

Methodology:

- Cell Stimulation (18-24 hours):
 - In a 96-well U-bottom plate, add $1-2 \times 10^6$ PBMCs per well in RPMI + 10% FBS.
 - Add MART-1 (27-35) peptide (final concentration 1-10 $\mu\text{g/mL}$) and co-stimulatory anti-CD28 antibody (1 $\mu\text{g/mL}$).[\[17\]](#)
 - Set up negative (no peptide) and positive (e.g., PHA) control wells.
 - Incubate for 4 hours at 37°C, 5% CO₂.
 - Add a protein transport inhibitor (e.g., GolgiPlug) to all wells.[\[15\]](#)
 - Continue incubation for an additional 16-20 hours.
- Surface Staining:
 - Wash cells with PBS + 2% FBS (FACS Buffer).
 - Block Fc receptors for 10 minutes at room temperature.[\[15\]](#)
 - Add the cocktail of surface antibodies (CD3, CD8, CD4, CD69, CD137) and the viability dye.
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash cells twice with FACS Buffer.
- Intracellular Staining:
 - Resuspend cells in 100 μL of Fixation Buffer and incubate for 20 minutes at room temperature.

- Wash cells with 1X Permeabilization Buffer.
- Add the cocktail of intracellular antibodies (IFN- γ , TNF- α) diluted in Permeabilization Buffer.
- Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with Permeabilization Buffer.
- Acquisition:
 - Resuspend cells in FACS Buffer.
 - Acquire events on a flow cytometer. Ensure proper compensation and gating strategy.
 - Analysis: Gate on live, single lymphocytes, then CD3+ T-cells. Further gate on CD8+ and CD4+ populations to analyze the expression of activation markers (CD69+, CD137+) and cytokines (IFN- γ +, TNF- α +) . AIM+ cells are typically defined as the co-expression of CD69 and CD137.[15]

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